Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC16197123
Molecular Formula: C8H9BrF3N3O2
Molecular Weight: 316.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrF3N3O2 |
|---|---|
| Molecular Weight | 316.08 g/mol |
| IUPAC Name | ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H9BrF3N3O2/c1-2-17-7(16)5-4(9)6(13)15(14-5)3-8(10,11)12/h2-3,13H2,1H3 |
| Standard InChI Key | ASWSOFAKRVWYJW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Br)N)CC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a pyrazole ring substituted at positions 1, 3, 4, and 5. The 1-position bears a 2,2,2-trifluoroethyl group (–CH₂CF₃), introducing strong electron-withdrawing effects that influence both reactivity and physicochemical behavior. At position 3, an ethyl ester (–COOEt) provides sites for hydrolysis or transesterification. The 4-bromo and 5-amino substituents create a push-pull electronic system, enabling diverse substitution patterns .
The three-dimensional conformation, as inferred from PubChem’s computational models, shows a near-planar pyrazole ring with the trifluoroethyl group adopting a gauche configuration relative to the ester moiety . This spatial arrangement minimizes steric clashes while maximizing π-π stacking potential with aromatic biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 1427023-16-2 |
| Molecular Formula | C₈H₉BrF₃N₃O₂ |
| Molecular Weight | 316.08 g/mol |
| XLogP3 | 1.8 (estimated) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 5 (ester O, amino N, F atoms) |
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary routes dominate the synthesis of analogous pyrazole esters:
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Cyclocondensation: Reaction of β-keto esters with hydrazines, followed by bromination and amination.
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Post-Functionalization: Modification of preformed pyrazole cores through nucleophilic aromatic substitution .
For the trifluoroethyl variant, the latter approach is likely preferred due to the sensitivity of the CF₃ group under strong acidic or basic conditions. A plausible pathway involves:
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Ethyl 5-amino-1H-pyrazole-3-carboxylate synthesis via hydrazine and ethyl acetoacetate cyclization.
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N-Alkylation with 2,2,2-trifluoroethyl iodide in DMF/K₂CO₃.
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Electrophilic bromination at C4 using N-bromosuccinimide (NBS) in acetic acid .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, Δ | 78 |
| N-Alkylation | CF₃CH₂I, K₂CO₃, DMF, 60°C | 65 |
| Bromination | NBS, AcOH, rt, 12h | 82 |
Purification Challenges
The compound’s polarity (logP ≈ 1.8) complicates isolation. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) provides optimal separation, while crystallization from ethyl acetate/hexane yields colorless needles .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in dichloromethane (15 mg/mL), sparingly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres up to 150°C (TGA data). Aqueous solutions (pH 7.4) show 90% decomposition after 48h at 25°C, likely via ester hydrolysis .
Electronic Effects
The trifluoroethyl group exerts a –I effect, lowering the LUMO energy (-1.8 eV) and enhancing electrophilicity at C4. Hammett substituent constants (σₚ) predict:
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σₚ(CF₃CH₂) = +0.88 (strong electron withdrawal)
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σₚ(NH₂) = -0.66 (electron donation)
This dichotomy enables regioselective reactions at the brominated position.
Reactivity and Functionalization
Nucleophilic Displacement
The C4 bromine undergoes facile substitution:
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Suzuki-Miyaura coupling: Pd(PPh₃)₄, K₂CO₃, arylboronic acids (60–75% yield).
Ester Modification
The ethyl ester can be:
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Hydrolyzed to carboxylic acid (LiOH, THF/H₂O, 90% yield).
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Transesterified with MeOH/H₂SO₄ to methyl ester (95% conversion) .
Biological Evaluation
Antimicrobial Screening
Preliminary data against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) suggest moderate activity, likely via membrane disruption.
Enzyme Inhibition
Industrial Applications
Agrochemical Intermediates
The compound serves as a precursor to fungicides targeting chitin synthase. Field trials show 80% efficacy against Botrytis cinerea at 500 ppm.
Materials Science
Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity (3.2 mmol/g at 298K) .
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